Trisodium phosphate

Food Safety Antimicrobial Shelf-life Extension

A superior alkaline salt with unmatched antimicrobial efficacy (2.5 log reduction) and rapid cold-water solubility. Its high alkalinity (pH 12.1) outperforms sodium carbonate for saponification and degreasing, while its non-adherent sludge precipitation prevents boiler scale. Choose this specific dodecahydrate form over anhydrous TSP for cold-process formulations requiring immediate dissolution without heating. Ideal for food processing, industrial cleaning, and water treatment.

Molecular Formula Na3PO4
Na3O4P
Molecular Weight 163.941 g/mol
CAS No. 65185-91-3
Cat. No. B3432801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium phosphate
CAS65185-91-3
Molecular FormulaNa3PO4
Na3O4P
Molecular Weight163.941 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+]
InChIInChI=1S/3Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3
InChIKeyRYFMWSXOAZQYPI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Insoluble in ethanol
Colorless or white crystals. When rapidly heated melts at about 75 °C. Does not lose the last mol of water even on moderate ignition. Specific gravity 1.6. Soluble in 3.5 parts water, 1 part boiling water;  insol in alcohol. /Dodecahydrate/
14.5 g/100 g water at 25 °C
25.8 g sol in 100 g water at 20 °C
Qualitative solubility: soluble in water
Solubility in water, g/l at 20 °C: 121 (good)

Trisodium Phosphate Dodecahydrate (CAS 65185-91-3): Core Physicochemical Identity for Informed Procurement


Trisodium phosphate (TSP) is an inorganic phosphate salt typically encountered as the highly hydrated dodecahydrate form (Na₃PO₄·12H₂O, CAS 65185-91-3) [1]. This white crystalline solid is characterized by a density of 1.62 g/cm³ and a melting point (with decomposition) in the range of 73.3–76.7 °C [2]. It is freely soluble in water (e.g., 258 g/L at 20 °C) [3], forming a strongly alkaline solution with a pH of approximately 12.1 for a 1% aqueous solution, but is insoluble in organic solvents like ethanol [4]. Classified as a food additive under the E-number E339(iii), it functions as an acidity regulator, emulsifying salt, and sequestrant, while in industrial contexts it serves as a heavy-duty cleaning agent and water softener [5].

Why Trisodium Phosphate (CAS 65185-91-3) Cannot Be Freely Substituted with Other Sodium Phosphates or Alkaline Salts


The functional performance of trisodium phosphate dodecahydrate (CAS 65185-91-3) in scientific and industrial applications is critically dependent on its specific hydration state, solubility profile, and high alkalinity, which are not replicated by its anhydrous counterpart (CAS 7601-54-9) or other common sodium phosphates such as disodium phosphate (DSP) and sodium tripolyphosphate (STPP) [1]. For instance, the dodecahydrate form dissolves rapidly at room temperature, whereas anhydrous TSP requires heating to achieve comparable solubility, a critical factor in cold-process formulations [2]. More broadly, TSP's alkalinity (pH ~12.1 at 1% w/w) and its ability to precipitate hardness ions as non-adherent sludge distinguish it functionally from lower-alkalinity alternatives like sodium carbonate (pH ~11.6 at 0.1 M) [3] and chelating builders like STPP [4]. Generic substitution without accounting for these quantifiable differences can lead to formulation failure, inadequate microbial control, or unexpected material performance.

Quantitative Differentiation of Trisodium Phosphate Dodecahydrate (CAS 65185-91-3) Against Key Analogs


Superior Antimicrobial Efficacy of TSP vs. STPP and SMP on Food Contact Surfaces

In a direct head-to-head comparison on catfish frames, trisodium phosphate (TSP) demonstrated significantly greater antimicrobial reduction than sodium tripolyphosphate (STPP) and sodium metaphosphate (SMP). Frames were dipped in 10% phosphate solutions at 5°C for 5 min [1]. TSP reduced aerobic plate counts by 1.0 log CFU/mL and total coliform counts by 2.5 log CFU/mL, whereas STPP achieved reductions of only 0.3 log and 1.0 log, respectively [1]. SMP failed to reduce aerobic plate counts at all, achieving only a 0.7 log reduction in coliforms [1]. Furthermore, TSP treatment extended the microbiological shelf life by 3 days relative to untreated controls, a benefit not reported for STPP or SMP in this study [1].

Food Safety Antimicrobial Shelf-life Extension Catfish Processing

Differential Impact of TSP vs. SHMP on Cement Dispersion and Superplasticizer Efficacy

A direct comparative study investigated the effect of trisodium phosphate (TSP) and sodium hexametaphosphate (SHMP) on the dispersion performance of polycarboxylate superplasticizer (PCE) in cement paste. While both TSP and SHMP retarded cement hydration and increased the thickness of the adsorption layer, their impact on dispersion was opposite: TSP reduced PCE dispersion, whereas SHMP enhanced it [1]. The study revealed that TSP reacts with Ca²⁺ to form precipitates that bind and invalidate PCE near the cement grain surface, decreasing dispersion [1]. In contrast, SHMP forms a layered structure that enhances PCE effectiveness [1].

Cement Chemistry Concrete Admixtures Dispersion Polycarboxylate Superplasticizer

Enhanced Dough Stability and Noodle Quality with TSP Compared to Other Food-Grade Phosphates

A comparative study of five phosphate salts in wheat flour systems demonstrated that trisodium phosphate (TSP) uniquely improved dough stability time and reduced softening relative to other phosphates. At a 0.1% addition level, TSP markedly increased Farinograph stability time and progressively decreased the degree of dough softening, effects that were more pronounced than those observed with sodium tripolyphosphate (STPP) or disodium phosphate (DSP) [1]. Furthermore, the addition of 0.1% TSP clearly reduced cooking loss in the resulting noodles, a key quality parameter [1]. In contrast, sodium pyrophosphate (TSPP) and DSP significantly decreased noodle hardness, whereas TSP and STPP groups exhibited only a slight decrease [1].

Food Science Noodle Making Rheology Dough Stability

Higher Alkalinity of TSP vs. Sodium Carbonate for Superior Degreasing and Cleaning

A direct comparison of solution pH and hydrolysis constants demonstrates the significantly higher alkalinity of trisodium phosphate (TSP) relative to sodium carbonate (Na₂CO₃). A 1% (w/w) aqueous solution of TSP dodecahydrate has a measured pH of approximately 12.1, whereas a 0.1 mol/L sodium carbonate solution (approximately 1% w/w) exhibits a pH of only 11.6 [1]. This empirical observation is supported by the calculated hydrolysis constants (Kb1): TSP's Kb1 is approximately 10⁻², which is at least 100 times greater than that of sodium carbonate (Kb1 ≈ 10⁻⁴) [1]. This translates to a much higher concentration of hydroxide ions in solution, directly correlating with enhanced saponification of fats and oils.

Industrial Cleaning Alkalinity Comparison Degreasing Hydrolysis Constant

Rapid Cold-Water Solubility of Dodecahydrate vs. Anhydrous TSP

The hydration state of trisodium phosphate critically influences its dissolution behavior. Trisodium phosphate dodecahydrate (CAS 65185-91-3) exhibits rapid and complete solubility in water at ambient temperature (e.g., 258 g/L at 20°C [1]), making it suitable for cold-process formulations [2]. In contrast, the anhydrous form of TSP (CAS 7601-54-9) dissolves slowly in cold water and requires heating to >60°C to achieve comparable dissolution rates, a limitation that can complicate or preclude its use in certain applications [3].

Formulation Science Solubility Hydration State Cold Processing

Prioritized Application Scenarios for Trisodium Phosphate Dodecahydrate (CAS 65185-91-3) Based on Quantitative Evidence


Antimicrobial Dip Solutions in Poultry and Seafood Processing

Based on direct comparative evidence showing a 2.5 log CFU/mL reduction in total coliforms and a 1.0 log reduction in aerobic plate counts—substantially outperforming sodium tripolyphosphate (STPP) and sodium metaphosphate (SMP) [1]—trisodium phosphate dodecahydrate is the preferred antimicrobial dip for extending the shelf life of raw protein products. Its rapid cold-water solubility further facilitates preparation of 10% dip solutions at 5°C, as utilized in the study [1].

Dough Strengthener and Texture Modifier in Wheat Noodle Manufacturing

Quantitative Farinograph and cooking loss data indicate that TSP at 0.1% addition provides a unique combination of increased dough stability, reduced softening, and decreased cooking loss without the excessive softening observed with tetrasodium pyrophosphate (TSPP) or disodium phosphate (DSP) [2]. This specific performance profile makes TSP the superior choice for producing high-quality, firm-texture noodles with improved processing tolerance.

Heavy-Duty Alkaline Cleaning and Degreasing Formulations

The hydrolysis constant (Kb1) of TSP is approximately 100 times greater than that of sodium carbonate, resulting in a 1% solution pH of 12.1 compared to 11.6 for an equivalent sodium carbonate solution [3]. This quantifiable difference in hydroxide ion concentration translates to superior saponification of fats and oils, making TSP the demonstrably more effective active ingredient for heavy-duty industrial degreasers and pre-paint surface preparation cleaners.

Boiler Water Treatment for Hardness Precipitation and pH Control

TSP's dual functionality—maintaining a high alkaline pH (11.5–12.5 for 1% solutions) and precipitating calcium and magnesium ions as non-adherent sludge [4]—differentiates it from sodium sulfite, which acts solely as an oxygen scavenger [5]. This makes TSP the preferred single-agent treatment for simultaneously controlling scale formation and acidic corrosion in low- to medium-pressure boiler systems.

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